molecular formula C11H13N7O2S B5362648 1,3,7-TRIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

1,3,7-TRIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B5362648
M. Wt: 307.33 g/mol
InChI Key: DVOWEJVZUPRTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,7-TRIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives.

Preparation Methods

The synthesis of 1,3,7-TRIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps. One common method starts with the reaction of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate to form an intermediate. This intermediate then undergoes cyclization and dehydration processes to yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1,3,7-TRIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,7-TRIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and purine core allow the compound to form hydrogen bonds and dipole interactions with biological receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds include other purine derivatives and triazole-containing molecules. For example:

1,3,7-TRIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of a triazole ring and a purine core, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1,3,7-trimethyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N7O2S/c1-15-5-12-14-10(15)21-9-13-7-6(16(9)2)8(19)18(4)11(20)17(7)3/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOWEJVZUPRTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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